Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is an organic compound with the empirical formula C8H18N2O2 . It is also known as tert-Butyl 2-(methylamino)ethylcarbamate . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (OC(O)N) attached to a tert-butyl group and a 2-(methylamino)ethyl group . The SMILES string representation is CNCCNC(=O)OC©©C .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 174.24 . The InChI key is GKWGBMHXVRSFRT-UHFFFAOYSA-N .Scientific Research Applications
Genotoxic Effects
Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate and related compounds have been assessed for genotoxic effects. Methyl-tert-butyl ether (MTBE), a related compound, and other volatile monoaromatic hydrocarbons were found to induce DNA damage in human lymphocytes, including single-strand breaks, double-strand breaks, and oxidative base modifications, potentially involving free radicals (Chen et al., 2008).
Synthetic Applications
This compound is also important in the field of synthetic organic chemistry. For instance, it serves as an intermediate in the synthesis of various biologically active compounds. One study detailed the rapid synthesis of an important intermediate for omisertinib (AZD9291) starting from commercially available compounds, highlighting the compound's significance in chemical synthesis (Zhao et al., 2017).
Chemical Transformations
Tert-butyl phenylazocarboxylates, which are related to this compound, are versatile in synthetic organic chemistry. They can undergo nucleophilic substitutions and radical reactions, leading to a variety of chemical transformations, including oxygenation and halogenation (Jasch et al., 2012).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of this compound have shown potential. For instance, a study synthesized novel ureas and phenyl N-substituted carbamates that exhibited promising antiarrhythmic and hypotensive properties (Chalina et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15-4)11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZYMGPPKQQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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